

Application Note: Preparation of 2-(Fluoromethyl)morpholine Hydrochloride Salt

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Compound of Interest

Compound Name: 2-(Fluoromethyl)morpholine

CAS No.: 737730-98-2

Cat. No.: B3281579

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Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound: **2-(Fluoromethyl)morpholine** hydrochloride (CAS: 144053-94-1)

Introduction & Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug design. Replacing a hydroxymethyl group with a fluoromethyl group often yields a bioisostere that exhibits enhanced metabolic stability, increased lipophilicity, and modulated basicity of adjacent amines. **2-(Fluoromethyl)morpholine** hydrochloride is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, YKL-40 inhibitors, and GPCR ligands[1],[2].

This application note details a robust, three-step synthetic protocol for preparing **2-(Fluoromethyl)morpholine** hydrochloride from commercially available morpholin-2-ylmethanol.

Mechanistic Insights & Experimental Design

To ensure high yields and prevent unwanted side reactions, the synthesis is designed around three distinct mechanistic phases:

- **Amine Protection (N-Boc):** The secondary amine of morpholine is highly nucleophilic. If left unprotected, it would rapidly react with the fluorinating agent, leading to degradation. The tert-butyloxycarbonyl (Boc) group is selected because it is stable under the fluorination conditions but easily cleaved under anhydrous acidic conditions[3].
- **Deoxofluorination:** Diethylaminosulfur trifluoride (DAST) is employed to convert the primary alcohol to a primary fluoride[1],[4]. **Causality of Temperature:** DAST reactions are highly exothermic. The reaction must be initiated at -78 °C to control the formation of the alkoxyaminosulfur trifluoride intermediate. Slow warming to room temperature facilitates the nucleophilic displacement by fluoride while suppressing elimination byproducts (alkene formation) or molecular rearrangements.
- **Anhydrous Deprotection:** Aqueous acids can complicate the isolation of highly water-soluble amine salts. By utilizing anhydrous 4M HCl in dioxane, the Boc group is cleaved, and the resulting **2-(fluoromethyl)morpholine** hydrochloride precipitates directly out of the organic solution, creating a self-validating purification step via simple filtration.

Synthetic Workflow Diagram



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Caption: Three-step synthetic workflow for the preparation of **2-(fluoromethyl)morpholine** hydrochloride.

Materials and Reagents

The following table summarizes the stoichiometry for a standard 1.0-gram scale synthesis.

Reagent / Material	MW (g/mol)	Equivalents	Amount	Role
Morpholin-2-ylmethanol	117.15	1.0	1.00 g	Starting Material
Di-tert-butyl dicarbonate (Boc ₂ O)	218.25	1.1	2.05 g	Protecting Group
Triethylamine (Et ₃ N)	101.19	1.5	1.78 mL	Base
DAST	161.19	1.5	1.69 mL	Fluorinating Agent
4M HCl in Dioxane	36.46	5.0	10.6 mL	Deprotecting Agent
Dichloromethane (DCM)	84.93	-	40 mL	Solvent (Anhydrous)

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

- **Preparation:** In an oven-dried round-bottom flask purged with nitrogen, dissolve morpholin-2-ylmethanol (1.00 g, 8.53 mmol) in anhydrous DCM (20 mL).
- **Base Addition:** Add triethylamine (1.78 mL, 12.8 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.
- **Protection:** Add Boc₂O (2.05 g, 9.38 mmol) portion-wise over 5 minutes.
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
- **In-Process Control (IPC):** Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot should completely disappear, validating the completion of protection.

- Workup: Quench the reaction with distilled water (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the intermediate as a colorless viscous oil.

Step 2: Deoxofluorination to tert-butyl 2-(fluoromethyl)morpholine-4-carboxylate

Note: DAST is highly reactive and releases toxic HF gas upon contact with moisture. Perform exclusively in a well-ventilated fume hood using PTFE-lined equipment where possible.

- Preparation: Dissolve the N-Boc protected intermediate (1.50 g, 6.90 mmol) in anhydrous DCM (15 mL) in a rigorously dried flask under an argon or nitrogen atmosphere.
- Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
- Fluorination: Dropwise add DAST (1.37 mL, 10.35 mmol) over 15 minutes to prevent localized heating[4].
- Reaction: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for an additional 12 hours.
- IPC: Analyze an aliquot via LC-MS or ¹⁹F NMR to confirm the disappearance of the alcohol mass and the presence of the fluorinated product.
- Quenching: Cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ (20 mL) dropwise. Causality: DAST reacts violently with water; slow addition neutralizes the generated HF and prevents vigorous effervescence from ejecting the reaction mixture.
- Workup: Separate the layers. Extract the aqueous phase with DCM (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography to yield the fluorinated intermediate.

Step 3: Deprotection to 2-(Fluoromethyl)morpholine hydrochloride

- Preparation: Dissolve the fluorinated intermediate (1.00 g, 4.56 mmol) in anhydrous DCM (5 mL).
- Deprotection: Cool to 0 °C and slowly add 4M HCl in dioxane (5.7 mL, 22.8 mmol).
- Reaction: Stir the mixture at room temperature for 3 hours. As the Boc group is cleaved and isobutylene gas evolves, the hydrochloride salt will begin to precipitate, acting as a visual self-validation of the reaction's progress.
- Isolation: Concentrate the suspension under reduced pressure to remove the DCM and dioxane.
- Purification: Triturate the resulting crude solid with anhydrous diethyl ether (15 mL). Filter the precipitate through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum to afford **2-(fluoromethyl)morpholine hydrochloride** as a highly pure, hygroscopic white solid.

Analytical & Quality Control Data

To verify the structural integrity of the final product, compare batch results against the expected analytical parameters below:

Analytical Method	Expected Results / Spectral Signatures
LC-MS (ESI+)	[M+H] ⁺ m/z = 120.1 (Free base mass)
¹ H NMR (400 MHz, D ₂ O)	δ 4.65 - 4.45 (dm, J = 47.0 Hz, 2H, -CH ₂ F), 4.10 - 3.95 (m, 1H), 3.85 - 3.70 (m, 2H), 3.40 - 3.10 (m, 4H).
¹⁹ F NMR (376 MHz, D ₂ O)	δ -225.5 (td, J = 47.0, 18.5 Hz, 1F). Confirms primary fluorine.
Appearance	White to off-white crystalline solid.

References

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